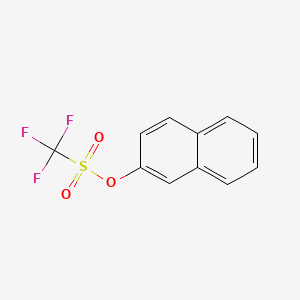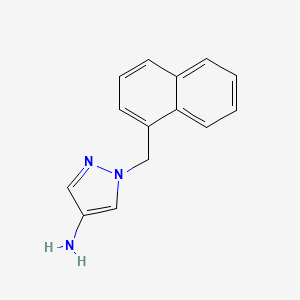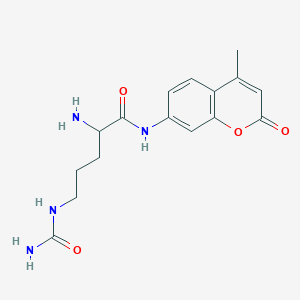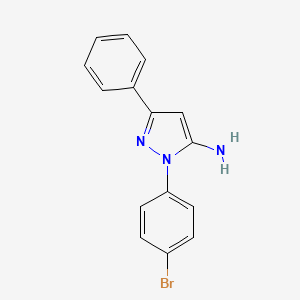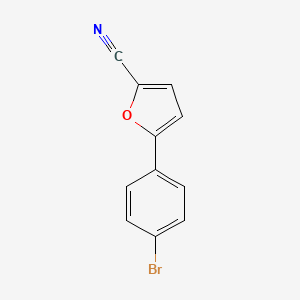
5-(4-Bromophenyl)furan-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)furan-2-carbonitrile, also known as BPFC, is a heterocyclic organic compound that belongs to the furan derivatives family. It is classified as a nitrogen-containing aromatic compound due to the presence of a cyano group on the furan ring. The compound has a linear formula of C11H6BrNO and a molecular weight of 248.081 .
Molecular Structure Analysis
The molecular structure of 5-(4-Bromophenyl)furan-2-carbonitrile is represented by the linear formula C11H6BrNO . This indicates that the compound consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Efficient Synthesis Approaches : 5-(4-Bromophenyl)furan-2-carbonitrile and its analogues can be synthesized efficiently through various methods, including Stille coupling and Suzuki coupling processes, demonstrating its versatility in chemical synthesis (M. Ismail, 2006).
Electrochromic Properties : This compound is used in the synthesis of electrochromic materials. For instance, its derivatives have been investigated for their electrochromic properties in polymer and copolymer films, highlighting potential applications in electronic display technologies (Ufuk Abaci et al., 2016).
Bromination and Phosphorylation : The compound has been utilized in bromination and subsequent phosphorylation reactions, leading to the production of various furan derivatives with potential applications in different chemical sectors (L. M. Pevzner, 2015).
Biological and Medicinal Research
Antibacterial Activities : Derivatives of 5-(4-Bromophenyl)furan-2-carbonitrile have shown significant antibacterial activities. For example, N-(4-bromophenyl)furan-2-carboxamides have been evaluated against drug-resistant bacteria, offering insights into developing new antibacterial agents (A. Siddiqa et al., 2022).
Antiprotozoal Agents : Certain derivatives of this compound have been synthesized and tested as antiprotozoal agents, indicating potential use in treating protozoal infections (M. Ismail et al., 2004).
Photophysical Properties : Studies have been conducted on the photophysical properties of novel biphenyl derivatives containing furan and thiophene groups derived from 5-(4-Bromophenyl)furan-2-carbonitrile, which could be relevant in the development of new materials for optical applications (Bao Li et al., 2010).
Environmental and Material Science
Photocatalytic Processes : The compound has been employed in photocatalytic processes, for example, in the synthesis of heterocycles through photolysis, illustrating its utility in advanced material synthesis (B. Guizzardi et al., 2000).
Cytotoxic Evaluation : Halogenated derivatives of furan, like 5-(4-Bromophenyl)furan-2-carbonitrile, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential applications in cancer research (V. A. Castro-Torres et al., 2020).
Safety And Hazards
5-(4-Bromophenyl)furan-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
5-(4-bromophenyl)furan-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXDBAOTCRRSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405017 |
Source


|
| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)furan-2-carbonitrile | |
CAS RN |
57667-10-4 |
Source


|
| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

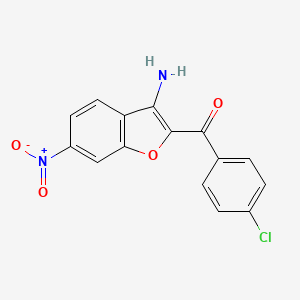
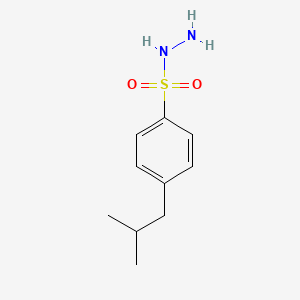
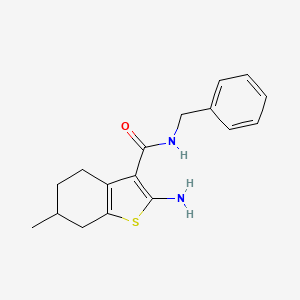
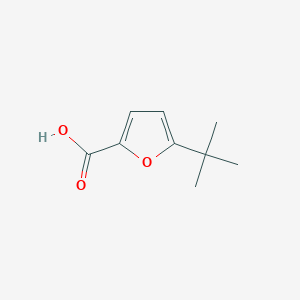
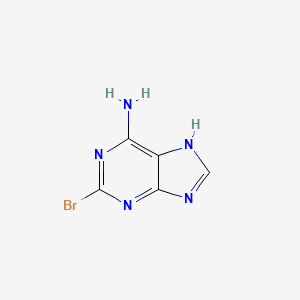
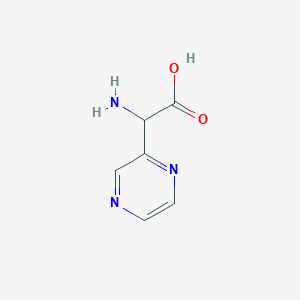
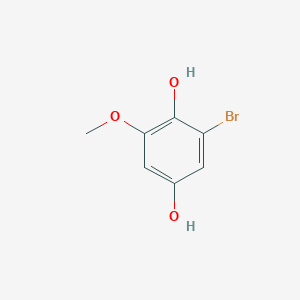
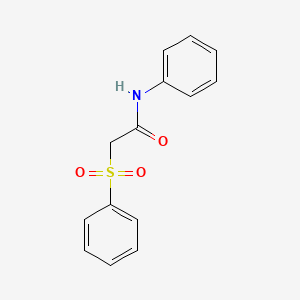
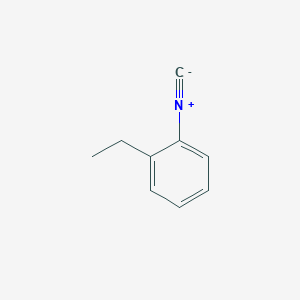
![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)
